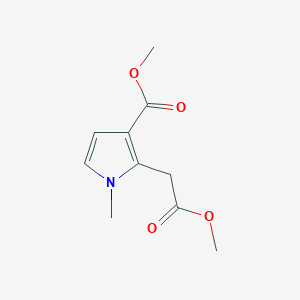
methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate (MPC) is an organic compound belonging to the class of pyrrole derivatives. It is a white crystalline solid with a melting point of 180°C and a boiling point of 266°C. MPC has been extensively studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. This article will discuss the synthesis method of MPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Crystal Structure and Antitumoral Potential
- Crystal Structure Analysis : The crystal structure of related pyrrole derivatives, including those with similar functional groups to methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate, has been determined using synchrotron X-ray powder diffraction. This research is crucial in understanding the physical and chemical properties of these compounds (Silva et al., 2012).
- Antitumoral Agents : Some functionalized pyrroles, closely related to the mentioned compound, have been identified as potential antitumoral agents. Their crystalline structure plays a vital role in their activity (Silva et al., 2012).
Synthesis and Chemical Transformations
- Ring Expansion Studies : Research on similar pyrrole compounds, like methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has led to the development of new chemical transformations. These studies are significant for the synthesis of various pyrrole derivatives (Bullock et al., 1972).
- Antimicrobial Derivatives Synthesis : Novel pyrrole derivatives, including structures similar to the compound , have been synthesized and shown to possess antibacterial and antifungal activities. These activities are enhanced by the introduction of a methoxy group in the structure, indicating the importance of such functional groups (Hublikar et al., 2019).
Novel Compounds and Catalytic Applications
- Dieckmann Condensation : Pyrrole derivatives have been synthesized using Dieckmann condensation, highlighting a method for creating novel ring systems. These methods can be applied to the synthesis of compounds like methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate (Koriatopoulou et al., 2008).
- Organic Chemistry Applications : Pyrrole derivatives, with structures similar to the subject compound, are used as building blocks in organic synthesis, such as in the formation of prostanoids. This research demonstrates the versatility of pyrrole compounds in various chemical synthesis applications (Valiullina et al., 2019).
Structural Studies and Reactions
- Structural Analysis : Studies on compounds like methyl 2-formylpyrrole-3-carboxylate have provided insights into the structural effects of various substituents on pyrrole rings. Understanding these effects is crucial for the development of new pyrrole-based compounds (Despinoy et al., 1998).
- Catalysis in Synthesis : Research has shown that pyrrole derivatives can be synthesized in a one-pot mode using relay catalytic cascade reactions. This method can be applied to the synthesis of methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate, indicating its potential in catalytic applications (Galenko et al., 2015).
properties
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)-1-methylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-11-5-4-7(10(13)15-3)8(11)6-9(12)14-2/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBGCMDZUUDOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-methoxy-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

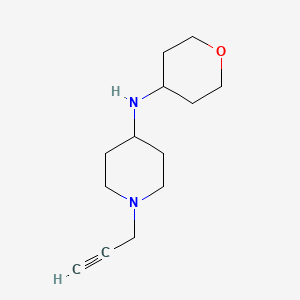
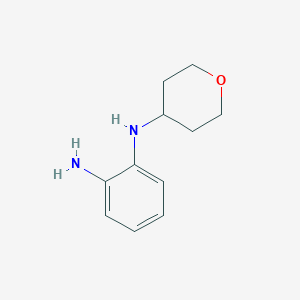
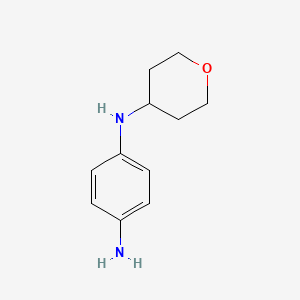
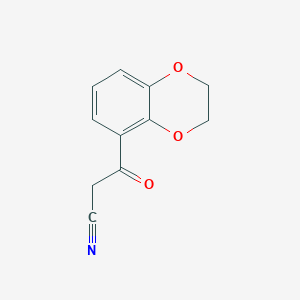
![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one](/img/structure/B1419013.png)
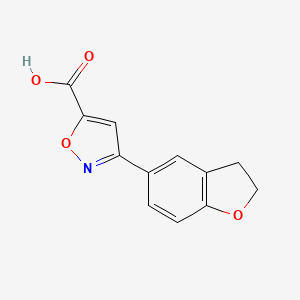
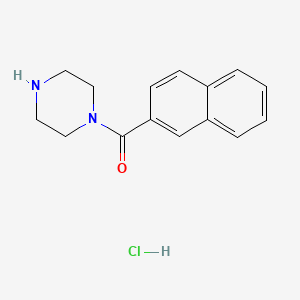
![N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419019.png)

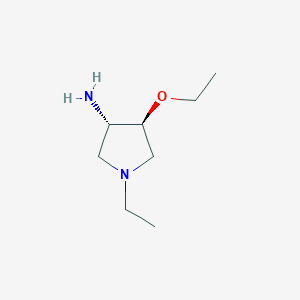

![(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B1419026.png)
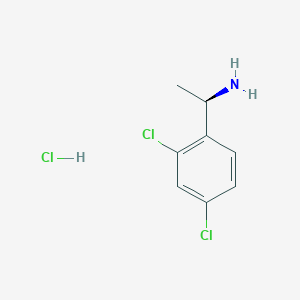
![2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1419030.png)